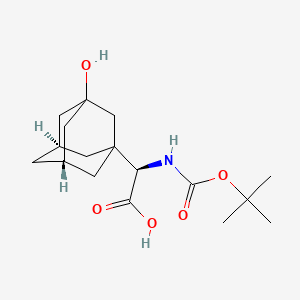

Boc-3-hydroxy-1-adamantyl-glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H27NO5 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(2R)-2-[(5S,7R)-3-hydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

InChI |

InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10-,11+,12-,16?,17?/m0/s1 |

InChI Key |

UKCKDSNFBFHSHC-KHNNNQPQSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(S)-N-Boc-3-hydroxy-1-adamantyl-glycine is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry. Its unique structural features, combining the rigid, lipophilic adamantane cage with a glycine scaffold, make it a valuable building block in the synthesis of pharmacologically active compounds. Notably, it is a key intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The physicochemical properties of this molecule are critical determinants of its reactivity, purity, and ultimately, its suitability for pharmaceutical manufacturing. This guide provides a comprehensive overview of these properties, supported by experimental protocols and an analysis of the structural components that govern its behavior.

The adamantane moiety, a tricyclic hydrocarbon, imparts a high degree of rigidity and lipophilicity to the molecule.[3][4] This "lipophilic bullet" can enhance a drug's ability to penetrate biological membranes and can also serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets.[5] The N-tert-butoxycarbonyl (Boc) protecting group is a staple in peptide synthesis, valued for its stability under a wide range of conditions and its clean, acid-labile removal.[6][] The interplay of these structural features defines the physicochemical landscape of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine.

Molecular Structure and Core Properties

The foundational characteristics of a molecule are dictated by its structure and elemental composition. These properties are the bedrock upon which our understanding of its behavior is built.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, image="https-//pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11267340&t=l", imagescale=true, labelloc=b, label=""]; caption [label="Figure 1. Chemical Structure of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine.", fontsize=10]; }

Table 1: Core Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 361442-00-4 | [3][8] |

| Molecular Formula | C₁₇H₂₇NO₅ | [8] |

| Molecular Weight | 325.4 g/mol | [3][9] |

| Appearance | White to off-white crystalline solid | [8] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-(3-hydroxy-1-adamantyl)acetic acid | [3] |

Spectroscopic and Physicochemical Data

A detailed understanding of a molecule's properties requires a combination of spectroscopic analysis and the determination of key physicochemical parameters. While much of the publicly available data for (S)-N-Boc-3-hydroxy-1-adamantyl-glycine is from predictive models, it provides a valuable starting point for experimental verification.

Table 2: Spectroscopic and Physicochemical Properties

| Parameter | Value (Predicted/Calculated) | Experimental Data/Notes | Source(s) |

| Melting Point | >230°C (decomposition) | Experimental confirmation is recommended. | [10] |

| Boiling Point | 497.3 ± 20.0 °C at 760 mmHg | Predicted value. | [9][10] |

| Density | 1.296 g/cm³ | Predicted value. | [9] |

| pKa | 3.93 ± 0.10 | Predicted for the carboxylic acid group. This value is influenced by the electron-withdrawing effects of the adjacent amide and the adamantyl cage. | [8] |

| XLogP3 | 2.68650 | A calculated measure of lipophilicity. The adamantane moiety is the primary contributor to this value. | [11] |

| Topological Polar Surface Area (TPSA) | 95.9 Ų | Calculated value, indicating the surface area of polar atoms. | [3][6] |

Solubility Profile

The solubility of a drug intermediate is a critical parameter that influences its purification, formulation, and biological absorption. (S)-N-Boc-3-hydroxy-1-adamantyl-glycine exhibits limited solubility in water and greater solubility in common organic solvents.[8]

-

Aqueous Solubility : The presence of both a carboxylic acid and a hydroxyl group provides some degree of hydrophilicity, but this is largely offset by the bulky, nonpolar adamantane cage and the tert-butyl group of the Boc protector. Its zwitterionic character at neutral pH can also limit aqueous solubility.

-

Organic Solvent Solubility : It is more soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[8] This is attributed to the ability of these solvents to solvate the polar functional groups of the molecule. Solubility in less polar solvents like chloroform is reported as slight, even with heating.[10]

Experimental Protocols

The following section details the methodologies for the experimental determination of the key physicochemical properties of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine. These protocols are designed to be self-validating and provide a framework for obtaining reliable and reproducible data.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive method for determining the melting point and thermal transitions of a crystalline solid. It can also provide information on purity and polymorphism.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program to ramp from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

-

-

Data Acquisition and Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event corresponding to melting.

-

Observe for any other thermal events that may indicate polymorphism or decomposition.

-

dot graph "DSC_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Protocol 2: Spectroscopic Characterization (NMR and MS)

Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the structure and purity of a molecule.

Methodology:

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

¹H NMR: Expect signals corresponding to the adamantyl protons (typically in the range of 1.5-2.2 ppm), the glycine α-proton, the Boc group protons (a singlet around 1.4 ppm), and exchangeable protons from the hydroxyl and carboxylic acid groups.

-

¹³C NMR: Expect distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary and methine carbons of the adamantane cage, and the carbons of the Boc group.

-

-

-

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in both positive and negative ion modes.

-

Data Analysis:

-

Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

-

Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻.

-

-

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine to a series of vials containing buffers at different pH values (e.g., pH 2, 5, and 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing:

-

Allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve using standards of known concentrations to quantify the solubility.

-

dot graph "Solubility_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Conclusion

The physicochemical properties of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine are a direct consequence of its unique molecular architecture. The adamantane cage provides lipophilicity and rigidity, while the protected amino acid moiety introduces polar functional groups that govern its solubility and reactivity. A thorough understanding and experimental determination of these properties are paramount for its effective use in the synthesis of high-purity pharmaceutical agents like Saxagliptin. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to characterize this important molecule and ensure its quality and suitability for its intended applications.

References

-

A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. ResearchGate. [Link]

-

(S)-N-Boc-3-hydroxyadamantylglycine | C17H27NO5 | CID 11267340. PubChem. [Link]

-

Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. [Link]

-

(2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid. PubChem. [Link]

-

Response Surface Methodology in Spectrophotometric Estimation of Saxagliptin, Derivatization with MBTH and Ninhydrin. PMC. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Analytical Method Development and Validation of Antidiabetic Drugs by using RP-HPLC. ijarsct. [Link]

-

BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF SAXAGLIPTIN IN MARKETED TABLET FORMULATION. AWS. [Link]

-

Analytical Method Development and Validation for the Ipragliflozine and Saxagliptin by using RP-HPLC in Pharmaceutical Dosage Forms as per ICH guidelines. Pharma Research Library. [Link]

-

Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. PMC. [Link]

-

Liquid chromatography of adamantane derivatives. ResearchGate. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

BOC-3-Hydroxy-1-adamantyl-D-Glycine, CAS No. 361442-00-4. iChemical. [Link]

-

Determination of Pka and Pi Values of Amino Acids Through Titration. Scribd. [Link]

-

13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0235691). NP-MRD. [Link]

-

Descriptors for adamantane and some of its derivatives. ResearchGate. [Link]

-

(S)-N-Boc-3-hydroxyadamantylglycine. Suzhou Yulite. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Protein pKa calculations. Wikipedia. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model. PubMed. [Link]

-

n-boc-glycine | C7H12NO4 | MD Topology | NMR | X-Ray. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

-

1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

-

Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. [Link]

Sources

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. Boc-3-hydroxy-1-adamantyl-D-glycine | LGC Standards [lgcstandards.com]

- 3. (S)-N-Boc-3-hydroxyadamantylglycine | C17H27NO5 | CID 11267340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid | C17H27NO5 | CID 11723843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. BOC-3-Hydroxy-1-adamantyl-D-Glycine, CAS No. 361442-00-4 - iChemical [ichemical.com]

- 10. Boc-3-Hydroxy-1-adamantyl-D-glycine CAS#: 361442-00-4 [amp.chemicalbook.com]

- 11. echemi.com [echemi.com]

Boc-3-hydroxy-1-adamantyl-glycine CAS number and molecular weight.

Executive Summary

Boc-3-hydroxy-1-adamantyl-glycine is a high-value chiral building block, primarily utilized as the sterically demanding "anchor" in the synthesis of Saxagliptin (Onglyza), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes Mellitus.[1]

Its adamantane core provides exceptional lipophilicity and metabolic stability, while the 3-hydroxy substitution introduces a critical polarity handle, optimizing the pharmacokinetic profile of the final drug candidate. This guide details the physicochemical properties, resolves common industry ambiguities regarding its CAS registry, and outlines the "Gold Standard" enzymatic synthesis route preferred in modern pharmaceutical manufacturing.[1]

Chemical Identity & Physicochemical Properties

There is significant ambiguity in commercial catalogs regarding the stereochemistry of this compound.[1] The (S)-enantiomer is the pharmacologically relevant intermediate for Saxagliptin.[1] The (R)-enantiomer (often labeled D-glycine) is frequently encountered as a reference standard or impurity.[1]

Core Specifications

| Property | Specification |

| Common Name | This compound |

| Systematic Name | (2S)-acetic acid |

| Molecular Formula | C₁₇H₂₇NO₅ |

| Molecular Weight | 325.40 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF; Sparingly soluble in Water |

| Purity Standard | ≥ 98.0% (HPLC), ≥ 99% ee (for Pharma Grade) |

CAS Registry Resolution

| Isomer / Form | CAS Number | Note |

| (S)-Isomer | 1334321-39-9 | Drug-Relevant Intermediate. Required for Saxagliptin synthesis. |

| (R)-Isomer | 361442-00-4 | Often labeled as "D-Glycine". Frequently cited in general catalogs. |

| Free Amino Acid | 709031-29-8 | The unprotected precursor: (S)-3-hydroxyadamantylglycine. |

Technical Note: Many suppliers list CAS 361442-00-4 for the generic or even the (S)-isomer due to historical database conflation. Always verify the Certificate of Analysis (CoA) for specific optical rotation or chiral HPLC retention times to ensure the correct enantiomer is procured.

Synthesis & Manufacturing Methodologies

The synthesis of this compound has evolved from classical Strecker synthesis (low yield, racemic) to Chemo-Enzymatic routes (high yield, enantiopure).[1] The enzymatic approach is currently the industry standard for Green Chemistry compliance.

Protocol A: Chemo-Enzymatic Route (Preferred)

This method utilizes Phenylalanine Dehydrogenase (PDH) to perform a reductive amination, converting the keto-acid precursor directly into the chiral amino acid with >99% ee.[1]

Workflow Logic:

-

Oxidation: 1-Adamantanecarboxylic acid is functionalized to the keto-acid.

-

Biocatalysis: The keto-acid is treated with PDH, Formate Dehydrogenase (FDH), and Ammonium Formate.[1]

-

Protection: The resulting free amine (CAS 709031-29-8) is Boc-protected.

Figure 1: Chemo-enzymatic synthesis workflow yielding high optical purity.

Applications in Drug Discovery (Saxagliptin)

The adamantyl-glycine moiety is the structural cornerstone of Saxagliptin. It fits into the S2 subsite of the DPP-4 enzyme. The hydroxyl group forms critical hydrogen bonds, enhancing potency compared to the non-hydroxylated adamantane analogs.

Mechanism of Utilization:

-

Coupling: this compound is coupled with methanoproline amide.

-

Dehydration: The amide is dehydrated to the nitrile (the "warhead" that covalently inhibits DPP-4).

-

Deprotection: The Boc group is removed to yield the active pharmaceutical ingredient (API).[1]

Figure 2: Role of the adamantyl-glycine fragment in the convergent synthesis of Saxagliptin.[1]

Handling & Stability Protocols

To maintain the integrity of the Boc-protecting group and the chiral center:

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic; protect from moisture.

-

Stability: Stable for >2 years if stored properly. Avoid exposure to strong acids (removes Boc) or strong oxidizers.[1]

-

Safety: Standard PPE (gloves, goggles) required. While not classified as acutely toxic, adamantane derivatives can have CNS effects if inhaled in large quantities.

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11267340: (S)-N-Boc-3-hydroxyadamantylglycine.[1] Retrieved from [Link][1]

-

Hanson, R. L., et al. (2007). Synthesis of the Saxagliptin Intermediate (S)-3-Hydroxyadamantylglycine by Phenylalanine Dehydrogenase. Applied Biochemistry and Biotechnology. Retrieved from [Link]

- Bristol-Myers Squibb. (2010). Process for the preparation of Saxagliptin. US Patent 7,705,033.

Sources

Solubility Profile of Boc-3-hydroxy-1-adamantyl-glycine in Organic Solvents: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

Boc-3-hydroxy-1-adamantyl-glycine is a non-proteinogenic amino acid of significant interest in medicinal chemistry, primarily utilized as a sophisticated building block in the synthesis of pharmacologically active compounds, including enzyme inhibitors and bioactive peptides.[1] Its unique molecular architecture, combining a rigid, lipophilic adamantane cage with polar functional groups, presents a distinct solubility profile that is critical for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, outlines a predicted solubility profile based on its structural attributes, and presents a robust, step-by-step protocol for its empirical determination in various organic solvents.

Introduction: The Structural Basis of Solubility

This compound (Figure 1) is a chiral, protected amino acid derivative. Its solubility is not governed by a single feature but by the interplay of its three primary structural components:

-

The Adamantane Core: A bulky, highly lipophilic, and rigid diamondoid hydrocarbon cage (C10H15). This nonpolar moiety is the dominant contributor to the molecule's overall character, driving solubility in nonpolar and weakly polar organic solvents.[2][3] The adamantane structure is known for its high thermal stability and hydrophobicity.[3]

-

Polar Functional Groups: The presence of a hydroxyl (-OH) group and a carboxylic acid (-COOH) group introduces polarity and the capacity for hydrogen bonding. These groups are key to its solubility in more polar, protic solvents.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the amine, increasing the molecule's overall lipophilicity and steric bulk. It influences solubility in a range of aprotic solvents and is a standard protecting group in peptide synthesis.[4]

This trifunctional nature results in an amphiphilic character, making its solubility highly dependent on the specific properties of the chosen solvent.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₇H₂₇NO₅[5] Molecular Weight: 325.40 g/mol [5] Appearance: White to off-white crystalline solid[1]

Predicted and Known Solubility Profile

While extensive quantitative data is not publicly available, a qualitative solubility profile can be constructed from existing information and chemical principles. The compound is known to have limited solubility in water but is more soluble in common organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[1]

Based on the "like dissolves like" principle, we can predict a nuanced solubility behavior across different solvent classes. The bulky, nonpolar adamantane core suggests good solubility in solvents that can accommodate its size and interact via van der Waals forces. The polar groups will favor interaction with polar solvents capable of hydrogen bonding.

Table 1: Predicted and Qualitative Solubility of this compound

| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Known Data |

| Polar Protic | Methanol, Ethanol | Good to High | Capable of hydrogen bonding with the -OH and -COOH groups. Known to be a suitable solvent.[1] |

| Isopropanol | Moderate to Good | Increased alkyl character compared to methanol may slightly reduce solubility but still effective. | |

| Polar Aprotic | Dimethylformamide (DMF) | High | High polarity and ability to accept hydrogen bonds make it an excellent solvent. Known to be suitable.[1] |

| Dimethyl Sulfoxide (DMSO) | High | A powerful polar aprotic solvent, often used to dissolve hydrophobic compounds for screening.[6][7] | |

| Acetonitrile (ACN) | Moderate | Less polar than DMF/DMSO, but should still effectively solvate the molecule. | |

| Tetrahydrofuran (THF) | Moderate to Good | A good solvent for many Boc-protected amino acids due to its ether linkage and moderate polarity. | |

| Nonpolar / Weakly Polar | Dichloromethane (DCM) | Moderate | Often used in Boc chemistry protocols as it readily dissolves most Boc-protected amino acids.[8] |

| Chloroform | Moderate | Similar to DCM, can interact with the lipophilic portions of the molecule. | |

| Toluene, Hexanes | Low to Very Low | Lacks the polarity to effectively solvate the hydroxyl and carboxylic acid groups. Adamantane itself is soluble, but the polar groups here will limit solubility significantly.[2] | |

| Aqueous | Water | Sparingly Soluble | The large, nonpolar adamantane and Boc groups dominate, leading to poor aqueous solubility.[1] |

Causality of Experimental Choices: Key Factors Influencing Solubility

A precise understanding of solubility requires empirical measurement. When designing these experiments, several factors must be controlled and understood, as they directly influence the results.

-

Temperature: For most solid solutes, solubility increases with temperature.[2] This is because the dissolution process is often endothermic. For consistency and relevance to typical laboratory conditions, solubility studies are often conducted at a controlled ambient temperature (e.g., 25 °C). For biopharmaceutical applications, testing at 37 °C is also recommended.[9]

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the measured solubility. Using high-purity, anhydrous solvents is critical for obtaining accurate and reproducible data.

-

Solid-State Form (Polymorphism): The crystalline form of the compound can have a profound impact on solubility. Different polymorphs, solvates, or hydrates of the same molecule can exhibit different free energies and, consequently, different solubilities. It is crucial to characterize the solid form both before and after the solubility experiment (e.g., using XRPD or DSC) to ensure no phase transformation has occurred.[10]

-

Equilibration Time: Reaching true thermodynamic equilibrium is not instantaneous. The process involves the dissolution of the solid and the saturation of the solution. A sufficient equilibration time (typically 24-72 hours) with agitation is necessary to ensure the measurement reflects the true thermodynamic solubility, not a kinetically limited value.[10][11]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[12] The following protocol provides a self-validating system for generating accurate data.

Materials and Equipment

-

This compound (high purity, >98%)

-

Organic solvents (analytical or HPLC grade)

-

Analytical balance (±0.1 mg readability)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated positive displacement pipette or gas-tight syringe

-

Syringe filters (0.22 µm, solvent-compatible, low-binding)

-

Volumetric flasks and pipettes for dilution

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD)

Experimental Workflow

The workflow is designed to ensure equilibrium is reached and that only the dissolved analyte is measured.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation of Slurries:

-

Add an excess amount of solid this compound to a glass vial. A visible excess of solid must remain at the end of the experiment to ensure saturation was achieved. A starting point is ~20-30 mg of solid per mL of solvent.

-

Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Prepare each solvent experiment in triplicate to ensure statistical validity.[13]

-

-

Equilibration:

-

Tightly cap the vials. The use of PTFE-lined caps prevents solvent evaporation and contamination.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for 24 to 72 hours. A preliminary time-course study can determine the minimum time required to reach equilibrium (i.e., when solubility values no longer increase over time).

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Immediately attach a 0.22 µm solvent-compatible syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates. The choice of a low-binding filter material (e.g., PTFE for organic solvents) is essential to prevent loss of the analyte.[12]

-

-

Quantitative Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-validated HPLC calibration curve.

-

Analyze the diluted sample by HPLC. The analytical method should be stability-indicating.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the final solubility in standard units such as mg/mL, g/100 mL, or mol/L.

-

Report the mean and standard deviation for the triplicate measurements.

-

Crucially, recover and analyze the remaining solid from the vial to confirm that no change in the solid form occurred during the experiment.[10]

-

Conclusion

This compound exhibits a complex solubility profile dictated by its unique combination of a large, nonpolar adamantane cage and polar, hydrogen-bonding functional groups. While it is readily soluble in polar organic solvents like DMF, methanol, and ethanol, its solubility is limited in nonpolar hydrocarbons and water. For researchers and drug development professionals, a precise, empirical determination of solubility is non-negotiable for predictable process development and formulation. The robust shake-flask method detailed herein provides the necessary framework for generating high-quality, reliable data to guide the effective application of this valuable synthetic building block.

References

-

SlidePlayer. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Aviv Journal. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

-

Solubility of Things. (n.d.). Adamantane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-N-Boc-3-hydroxyadamantylglycine. PubChem Compound Database. Retrieved from [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid. PubChem Compound Database. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. University of Rhode Island. Retrieved from [Link]

-

Schneider, S., et al. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Retrieved from [Link]

-

Hirano, A., et al. (2021, February 23). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

Jicsinszky, L., et al. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Boc-3-Hydroxy-1-adamantyl-D-glycine | CAS 361442-00-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. bachem.com [bachem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. raytor.com [raytor.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Introduction to Boc protecting group in peptide synthesis.

An In-depth Technical Guide to the Boc Protecting Group in Peptide Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

The tert-butyloxycarbonyl (Boc) protecting group represents a foundational pillar in the history and practice of peptide synthesis. Its introduction, coupled with the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, transformed the field from a laborious art into a systematic and automatable science.[1][2] This guide provides a comprehensive technical overview of Boc chemistry, intended for researchers, chemists, and drug development professionals. We will explore the core chemical principles, provide field-tested experimental protocols, critically evaluate its strategic applications, and offer insights into troubleshooting common side reactions. The narrative is grounded in the causality of experimental choices, reflecting decades of application and refinement in the synthesis of complex peptides.

The Genesis of a Revolution: Historical and Chemical Context

Prior to the 1960s, peptide synthesis in solution was a formidable challenge, limited by difficult purifications and diminishing yields with each successive amino acid addition.[2][3] The paradigm shifted with two key innovations: the introduction of the tert-butyloxycarbonyl (Boc) group and the invention of Solid-Phase Peptide Synthesis (SPPS).[4][] Merrifield's SPPS, for which he was awarded the 1984 Nobel Prize in Chemistry, anchored the growing peptide chain to an insoluble polymer resin.[1][3][6] This masterstroke simplified the entire process, as excess reagents and by-products could be removed by simple filtration and washing, enabling the use of large excesses of reagents to drive coupling reactions to completion.[1][7]

The Boc group was the ideal candidate for this new methodology. Its defining characteristic is its acid lability; it can be removed with moderately strong acids like trifluoroacetic acid (TFA) while other, more robust protecting groups (typically benzyl-based) on the amino acid side chains remain intact.[8] This principle of "graduated acid lability" is the cornerstone of the Boc/Bzl strategy in SPPS.[9]

The Chemistry of Boc: Protection and Deprotection Mechanisms

A self-validating synthesis protocol relies on a near-quantitative efficiency at each step. Understanding the underlying mechanisms of Boc protection and deprotection is critical for optimizing conditions and troubleshooting potential issues.

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino function of an amino acid is a nucleophilic acyl substitution reaction.[10] The most common and efficient reagent for this purpose is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[11]

Causality of Experimental Choice: The reaction is performed under basic conditions. A base, such as sodium hydroxide (NaOH) or triethylamine (TEA), is required to deprotonate the α-amino group.[10][11] This increases the nucleophilicity of the nitrogen atom, facilitating its attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[10] The use of a mixed solvent system (e.g., dioxane/water or THF/water) is a practical choice to dissolve both the polar amino acid and the nonpolar Boc anhydride.[11][12]

Caption: A simplified diagram of the N-Boc protection mechanism.

Boc Deprotection: The Acid-Labile Trigger

The selective removal of the Boc group is the critical step that allows for the stepwise elongation of the peptide chain.[11] This is achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[11]

Mechanism Deep Dive: The deprotection is an acid-catalyzed elimination reaction.

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid.[11][13] This is the favored site of protonation as the resulting positive charge is resonance-stabilized.[13]

-

Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to release a highly stable tert-butyl carbocation and a carbamic acid intermediate.[11][] The stability of the tertiary carbocation is the thermodynamic driver for the lability of the Boc group.

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free α-amino group of the peptide.[13][15] The liberated amine is then protonated by the excess acid, forming an ammonium salt (e.g., a TFA salt).[8][16]

Caption: Acid-catalyzed removal of the Boc protecting group.

Boc Solid-Phase Peptide Synthesis (SPPS): The Workflow

The Boc-SPPS strategy is a cyclical process where each cycle adds one amino acid residue to the growing chain anchored on a solid support.[9][11]

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.

The cycle consists of the following rigorously validated steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in DCM.[11]

-

Neutralization: Following deprotection, the N-terminal ammonium salt must be converted back to the free amine to make it nucleophilic for the next coupling step.[8] This is typically achieved by washing the resin with a hindered base, such as diisopropylethylamine (DIEA), in DCM.[11]

-

Coupling: The next incoming Boc-protected amino acid is activated (e.g., with DCC/HOBt or HBTU/HATU) and added to the resin, where it couples to the free N-terminus of the growing peptide chain.[]

-

Washing: After each chemical step (deprotection, neutralization, and coupling), the resin is thoroughly washed to remove all soluble reagents and by-products, a key advantage of the solid-phase methodology.[8]

This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the completed peptide from the resin, which simultaneously removes the acid-stable side-chain protecting groups (e.g., Benzyl esters, Z-groups). This requires treatment with a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[17]

Quantitative Data and Protocols

The success of a synthesis is measured by its yield and purity. Below are tables summarizing typical conditions and detailed protocols for key steps in Boc chemistry.

Data Presentation

Table 1: Representative Conditions for N-Boc Protection of Amino Acids [11][12]

| Amino Acid Type | Reagent | Base | Solvent System | Typical Reaction Time | Typical Yield |

|---|---|---|---|---|---|

| Aliphatic | (Boc)₂O | NaOH | Dioxane/Water | 2-4 hours | >95% |

| Aromatic | (Boc)₂O | Na₂CO₃ | THF/Water | 3-6 hours | >90% |

| Hydroxylic | (Boc)₂O | TEA | Dioxane/Water | 4-8 hours | >90% |

| Acidic/Amidic | (Boc)₂O | NaOH | Acetone/Water | 2-5 hours | >95% |

Table 2: Reagents and Conditions for N-Boc Deprotection in SPPS [11][15]

| Reagent | Concentration | Scavenger | Typical Reaction Time | Efficacy | Notes |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 25-50% in DCM | Not typically required | 20-30 minutes | >99% | Standard and most common method. |

| Hydrochloric acid (HCl) | 4M in Dioxane | None | 30-60 minutes | >98% | An alternative to TFA. |

Experimental Protocols

Protocol 1: N-Boc Protection of L-Alanine [11]

-

Dissolution: Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).

-

Cooling: Cool the solution to 0°C in an ice bath to control the exotherm of the reaction.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the solution while maintaining vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor completion by TLC.

-

Workup (Solvent Removal): Concentrate the mixture under reduced pressure to remove the dioxane.

-

Workup (Extraction): Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Workup (Acidification): Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with 1N HCl. The product will precipitate or can be extracted.

-

Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the N-Boc-L-Alanine.

Protocol 2: Standard Boc Deprotection Step in SPPS [11][18]

-

Resin Swelling: Swell the peptide-resin in DCM for 20 minutes in the reaction vessel. Drain the solvent.

-

Pre-wash (Optional but Recommended): Add the deprotection solution (e.g., 50% TFA in DCM) and agitate for 2-3 minutes, then drain.[19] This removes residual moisture and prepares the resin.

-

Deprotection: Add a fresh portion of the deprotection solution (10 mL per gram of resin) and agitate for 20-30 minutes at room temperature.[19]

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove all traces of acid.

-

Neutralization: Wash the resin with a solution of 5% DIEA in DCM (2 times, 5 minutes each) to neutralize the N-terminal ammonium salt.

-

Final Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA. The resin is now ready for the subsequent coupling step.

Critical Evaluation: Boc vs. Fmoc Strategy

While foundational, the Boc strategy has been largely supplanted in many routine applications by the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. A senior scientist must understand the relative merits of each to make informed strategic decisions.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Acid-labile (TFA) | Base-labile (Piperidine) |

| Side-Chain Protection | Strong acid-labile (HF, TFMSA) | Acid-labile (TFA) |

| Orthogonality | Partial ("Graduated Lability"). Both groups are acid-labile, but require different acid strengths.[8] | True Orthogonality. Groups are removed by entirely different mechanisms (base vs. acid).[20] |

| Final Cleavage | Harsh: Requires strong, hazardous acids like HF, which necessitates specialized equipment.[17][21] | Mild: Uses TFA, which is also used for side-chain deprotection.[20] |

| Advantages | - Can be superior for synthesizing long or difficult sequences prone to aggregation, as the acidic deprotection step protonates the N-terminus, disrupting interchain hydrogen bonding.[]- Lower cost of Boc-amino acid derivatives. | - Milder overall conditions are compatible with sensitive modifications (e.g., phosphorylation, glycosylation).[20]- Safer final cleavage step.- Amenable to high-throughput automation. |

| Disadvantages | - Repetitive acid treatment can degrade sensitive residues.- Use of hazardous HF for final cleavage. | - Piperidine can cause side reactions like diketopiperazine formation, especially with Pro or Gly at the C-terminus.[22]- Aggregation can be more problematic in some sequences. |

Field Insight: For routine, short-to-medium length peptides, the Fmoc strategy is often the method of choice due to its milder conditions and operational simplicity. However, the Boc strategy remains an invaluable and powerful tool for synthesizing hydrophobic peptides prone to aggregation and for certain large-scale industrial processes where protocols are well-established.[]

Troubleshooting: Common Side Reactions in Boc Chemistry

A robust protocol anticipates and mitigates potential side reactions. During Boc-SPPS, the repetitive acid treatments and final strong acid cleavage can lead to specific by-products.

-

Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection is an electrophile that can alkylate nucleophilic side chains, particularly Tryptophan and Methionine.[23]

-

Aspartimide Formation: Peptides containing Aspartic acid, especially in Asp-Gly or Asp-Ser sequences, can undergo base- or acid-catalyzed intramolecular cyclization to form a stable five-membered aspartimide ring.[19][22] This intermediate can reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[22]

-

Diketopiperazine (DKP) Formation: At the dipeptide stage, particularly with Proline or Glycine as the second residue, the deprotected N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[22][25]

-

Validation & Mitigation: This is less prevalent in Boc-SPPS than in Fmoc-SPPS because the N-terminus is protonated after deprotection, reducing its nucleophilicity.[19] However, it can be further minimized by using in-situ neutralization protocols or by coupling the third amino acid immediately after neutralizing the dipeptide.[25]

-

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is more than a historical footnote; it is a robust and powerful tool that fundamentally enabled the automation of peptide synthesis. Its unique acid lability, when paired with the solid-phase concept, provided a framework for the routine construction of complex biomolecules that continues to be relevant today. While the milder Fmoc strategy has become dominant for many applications, a thorough understanding of Boc chemistry—its mechanisms, protocols, and strategic advantages for challenging sequences—remains an essential component of the modern peptide chemist's toolkit. This knowledge allows for informed decisions, ensuring the selection of the optimal synthetic strategy to achieve the highest possible yield and purity for the target peptide.

References

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. GenScript. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

-

AAPPTec. (n.d.). Brief History of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]

-

Wang, S. S., & Merrifield, R. B. (1969). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Retrieved from [Link]

-

Fields, G. B. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science. Retrieved from [Link]

-

Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-84. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. ResearchGate. Retrieved from [Link]

-

The Rockefeller University. (2026, January 26). A Revolution in Synthesizing Proteins, for Research and Pharmaceuticals. Hospital Centennial. Retrieved from [Link]

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

-

Mitchell, A. R. (2007). Bruce Merrifield and solid‐phase peptide synthesis: A historical assessment. Biopolymers. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Robert Bruce Merrifield. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

-

Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

ACS Combinatorial Science. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Retrieved from [Link]

-

PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. The Rockefeller University » Hospital Centennial [centennial.rucares.org]

- 3. Robert Bruce Merrifield [chemistry.msu.edu]

- 4. benchchem.com [benchchem.com]

- 6. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. genscript.com [genscript.com]

- 16. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. chempep.com [chempep.com]

- 20. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. peptide.com [peptide.com]

- 23. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 24. Acids - Wordpress [reagents.acsgcipr.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Preparative Purification of Boc-3-hydroxy-1-adamantyl-glycine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-3-hydroxy-1-adamantyl-glycine is a critical chiral building block in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor used in the management of type-2 diabetes mellitus.[1] Achieving high purity of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note presents a detailed, robust preparative reversed-phase HPLC (RP-HPLC) method for the purification of this compound. We delve into the rationale behind method development, from analytical-scale optimization to preparative-scale implementation, providing a self-validating protocol grounded in established chromatographic principles.

Introduction: The Purification Challenge

The purification of this compound presents a unique challenge due to its amphipathic nature. The molecule contains a bulky, highly lipophilic adamantyl cage and a tert-butoxycarbonyl (Boc) protecting group, which favor retention in reversed-phase chromatography.[2][] Concurrently, it possesses a polar hydroxyl group and an ionizable carboxylic acid, which can lead to undesirable peak tailing and poor resolution if not properly controlled. The primary goal of this method is to achieve high purity (>99%) and yield, creating a scalable and economical purification process.[4][5]

Physicochemical Properties & Chromatographic Strategy

Understanding the molecule's properties is the foundation for logical method development. The structure combines significant hydrophobicity with polar, ionizable functional groups, making reversed-phase HPLC the ideal purification mode.[6]

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₇NO₅ | [7] |

| Molecular Weight | 325.4 g/mol | [8] |

| Structure | A glycine core substituted with a 3-hydroxy-1-adamantyl group and an N-Boc protecting group. | [7][8] |

| Key Features | - Hydrophobic: Adamantyl cage, Boc group- Hydrophilic: Hydroxyl group- Ionizable: Carboxylic acid group | [2] |

| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO. | [1] |

Our strategy is to leverage the molecule's hydrophobicity for strong retention on a non-polar stationary phase (e.g., C18) while controlling the ionization of the carboxylic acid with an acidic mobile phase modifier to ensure sharp, symmetrical peaks.[2][9]

Method Development Workflow

A systematic approach to method development ensures a robust and scalable final method. The process begins at the analytical scale to define separation conditions and then transitions to preparative scale for throughput optimization.[5]

Caption: Logical workflow for HPLC method development.

Part 1: Analytical Method Development Protocol

This initial phase aims to achieve baseline separation of the target compound from its impurities with excellent peak shape.

4.1. Materials & Equipment

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

-

Analytical Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). C18 phases are highly effective for retaining and separating adamantane derivatives.[2]

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).

-

Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

-

Crude Sample: this compound, pre-dissolved in the sample diluent to a concentration of ~1 mg/mL.

4.2. Rationale for Component Selection

-

Stationary Phase (C18): The octadecylsilane phase provides strong hydrophobic interactions with the adamantyl and Boc groups, ensuring adequate retention.[10]

-

Mobile Phase (ACN/Water): Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.[6]

-

Acid Modifier (TFA): The addition of 0.1% TFA to the mobile phase (pH ≈ 2) fully protonates the carboxylic acid group on the glycine moiety. This neutralizes its charge, preventing ionic interactions with residual silanols on the silica backbone and resulting in sharp, symmetrical peaks with reproducible retention times.[9]

4.3. Step-by-Step Protocol

-

System Preparation: Purge all solvent lines to remove air bubbles. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A: 5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Sample Preparation: Dissolve the crude material in the sample diluent. Filter the solution through a 0.45 µm syringe filter to remove particulates.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm (for the amide bond of the Boc group).

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-2 min: 30% B

-

2-17 min: 30% to 90% B

-

17-20 min: 90% B

-

20.1-23 min: 30% B (re-equilibration)

-

-

-

Analysis: Inject the sample and monitor the separation. The target compound is expected to elute as a major, well-defined peak. Adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities.

Part 2: Preparative Purification Protocol

With an optimized analytical method, the process is scaled to a preparative column to isolate the compound in quantity. The primary goal shifts from resolution to maximizing throughput and purity.[11]

5.1. Materials & Equipment

-

Preparative HPLC System: System with a high-pressure binary pump capable of high flow rates (e.g., 20-100 mL/min), a manual injector or autosampler with a large loop, a preparative-scale column, a UV detector with a preparative flow cell, and a fraction collector.

-

Preparative Column: C18 phase with matching selectivity to the analytical column (e.g., 21.2 x 250 mm, 5-10 µm particle size).

-

Mobile Phases: Same as analytical scale (0.1% TFA in Water/ACN), prepared in larger volumes.

-

Crude Sample: Dissolved at a high concentration (e.g., 50-100 mg/mL) in a solvent with minimal organic content to ensure good focusing on the column head.

5.2. Step-by-Step Protocol

-

Gradient Transfer: Adjust the analytical gradient to the preparative scale. The flow rate is scaled geometrically based on the column cross-sectional area. For a 21.2 mm ID column from a 4.6 mm ID column, the scaling factor is (21.2/4.6)², which is ~21. Therefore, the new flow rate will be 1.0 mL/min * 21 ≈ 21 mL/min. The gradient time should be kept constant.

-

Loading Study: Perform a series of injections with increasing sample load (e.g., 50 mg, 100 mg, 200 mg) to determine the maximum amount that can be purified without compromising the resolution between the target peak and critical impurities.

-

Purification Run:

-

Equilibrate the preparative column thoroughly.

-

Load the dissolved crude sample onto the column.

-

Run the scaled preparative gradient.

-

Monitor the UV signal and collect fractions corresponding to the main peak. It is advisable to collect the peak front, apex, and tail in separate fractions for individual analysis.

-

-

Purity Analysis & Product Recovery: Analyze the collected fractions using the optimized analytical HPLC method. Pool the fractions that meet the required purity specification (>99%). Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the final product as a solid.

Caption: Workflow for preparative purification and product isolation.

Optimized Method Parameters & Expected Results

The following table summarizes the final recommended parameters for both analytical and preparative scales.

| Parameter | Analytical Method | Preparative Method |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |

| Flow Rate | 1.0 mL/min | 21 mL/min |

| Gradient | 30-90% B over 15 min | 30-90% B over 15 min |

| Temperature | 30 °C | Ambient |

| Detection | 210 nm | 210 nm |

| Sample Load | ~5 µg | 150-250 mg (column dependent) |

Under these conditions, this compound will elute as a sharp, symmetrical peak, well-resolved from earlier-eluting polar impurities and later-eluting non-polar impurities. Purity of >99% with a recovery yield of >85% from the crude material is readily achievable.

Special Consideration: Chiral Purification

It is critical to note that this compound is a chiral molecule, and for the synthesis of Saxagliptin, the (S)-enantiomer is required.[1] The method described above is an achiral purification. If the starting material is a racemic mixture, a subsequent chiral separation step is necessary.

-

Approach: Chiral separation of N-protected amino acids is effectively achieved using chiral stationary phases (CSPs).[12]

-

Recommended Columns: Macrocyclic glycopeptide-based CSPs, such as those based on Teicoplanin or Ristocetin A, have demonstrated broad selectivity for Boc-protected amino acids and are an excellent starting point for developing a chiral separation method.[13][14] The separation would typically be performed in reversed-phase or polar organic mode.[13]

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the purification of this compound using preparative RP-HPLC. By employing a systematic method development strategy, leveraging a C18 stationary phase, and controlling mobile phase pH with a TFA modifier, this method delivers high purity, yield, and throughput. This robust procedure is suitable for implementation in research, process development, and manufacturing environments where high-quality pharmaceutical intermediates are required.

References

-

Kromasil®. (2011, September 15). Basic methodology for method development in preparative HPLC. [Link]

-

Scribd. Preparative HPLC Method Development Guide. [Link]

-

Dong, M. W. (2014). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 32(8), 544-553. [Link]

-

YMC CO., LTD. Strategy of method development for isolation/purification. [Link]

-

PubChem. (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid. [Link]

-

Shatts, V. D., & Koroleva, O. B. (1987). Liquid chromatography of adamantane derivatives. Journal of Analytical Chemistry of the USSR, 42, 1118-1122. (Link provided via ResearchGate). [Link]

-

PubChem. (S)-N-Boc-3-hydroxyadamantylglycine. [Link]

-

Neue, U. D., & Grumbach, E. S. (2005). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America, 23(8), 748-759. [Link]

- Google Patents. (2011). EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine.

-

Wikipedia. Reversed-phase chromatography. [Link]

-

GL Sciences. Reverse Phase HPLC Columns. [Link]

-

Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]

-

Ma, L., et al. (2015). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. PubMed Central. [Link]

-

LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

-

American Chemical Society. (2008). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. Organic Process Research & Development. [Link]

- Google Patents.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

-

PubMed. (2019). Chiral Selectivity in the Achiral Amino Acid Glycine. Journal of Organic Chemistry. [Link]

Sources

- 1. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 4. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]

- 5. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]

- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 7. (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid | C17H27NO5 | CID 11723843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-N-Boc-3-hydroxyadamantylglycine | C17H27NO5 | CID 11267340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. glsciencesinc.com [glsciencesinc.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Boc-3-hydroxy-1-adamantyl-glycine in DPP-4 Inhibitor Design

[1][2]

Executive Summary

Boc-3-hydroxy-1-adamantyl-glycine (Boc-HAG) is a specialized, non-proteinogenic amino acid building block critical for the synthesis of high-potency Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Saxagliptin (Onglyza) .[1][2]

This guide details the strategic application of Boc-HAG in medicinal chemistry. It moves beyond basic properties to explore the structural rationale for its inclusion in drug scaffolds, protocols for difficult couplings due to steric bulk, and quality control parameters essential for clinical candidates.

Structural Biology & Mechanism of Action[4]

To use Boc-HAG effectively, one must understand why it is used. It acts as a "super-anchor" within the DPP-4 active site.

The "Anchor-Lock" Mechanism

DPP-4 inhibitors generally bind to the S1 and S2 subsites of the enzyme. Boc-HAG is designed specifically to exploit the S2 subsite .[1]

-

The Adamantane Core (S2 Occupancy): The bulky tricyclic adamantane cage creates a perfect hydrophobic fit within the S2 pocket of DPP-4, which is lined by residues Arg125, Phe357, Arg358, Arg669, and Trp629. This tight fit provides high selectivity over related peptidases (DPP8/9).[1]

-

The 3-Hydroxy Group (Solubility & Specificity): Unlike a simple adamantane, the 3-hydroxyl group serves a dual purpose:

-

Metabolic Stability: It blocks a primary site of oxidative metabolism (CYP450), extending the drug's half-life.

-

H-Bonding: It forms a water-mediated hydrogen bond network involving Tyr547 , stabilizing the inhibitor-enzyme complex.[1]

-

-

The Glycine Amine (The Warhead Trigger): Upon deprotection, the free amine forms a salt bridge with Glu205 and Glu206 . This is the critical "anchor" that orients the catalytic "warhead" (e.g., the nitrile group in Saxagliptin) toward the catalytic Ser630.

Visualization of Binding Mode

Figure 1: Pharmacophore mapping of the HAG fragment within the DPP-4 active site.[1]

Experimental Protocol: Coupling & Deprotection

Challenge: The adamantyl group is sterically demanding. Standard couplings (e.g., DCC/NHS) often result in slow kinetics or incomplete conversion. This protocol uses HATU for high-efficiency activation, suitable for coupling Boc-HAG to secondary amines (e.g., methanopyrrolidine).[1]

Materials

-

Building Block: (S)-N-Boc-3-hydroxy-1-adamantyl-glycine (>98% ee).[1]

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

-

Base: DIPEA (N,N-Diisopropylethylamine).[1]

-

Solvent: Anhydrous DMF/DCM (1:1 ratio to balance solubility and reactivity).[1]

Step-by-Step Synthesis Workflow

| Step | Operation | Critical Parameter | Rationale |

| 1 | Dissolution | Dissolve Boc-HAG (1.0 eq) and HATU (1.1 eq) in dry DMF/DCM under N₂. | Concentration: 0.1 M |

| 2 | Activation | Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 15 min. | Temp: 0°C |

| 3 | Coupling | Add the amine partner (1.1 eq). Allow to warm to RT. Stir 4–12 h. | Monitoring: TLC/LCMS |

| 4 | Workup | Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. | pH Control |

| 5 | Boc-Deprotection | Dissolve crude in DCM. Add TFA (20% v/v). Stir 2 h. | Gas Evolution |

| 6 | Free Basing | Evaporate TFA. Redissolve in EtOAc. Wash with sat. NaHCO₃. | Quick Processing |

Synthetic Logic Diagram

Figure 2: Optimized synthetic route for incorporating Boc-HAG into peptide scaffolds.

Quality Control & Characterization

Due to the chiral center at the glycine

Analytical Specifications

| Test | Method | Acceptance Criteria | Note |

| Identity | 1H-NMR (DMSO-d6) | Conforms to structure | Look for adamantyl protons (1.4–2.2 ppm) and Boc singlet (1.38 ppm). |

| Chiral Purity | Chiral HPLC | > 99.0% ee | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA. |

| Chemical Purity | HPLC-UV (210 nm) | > 98.0% | Impurities often include des-Boc or decarboxylated adamantane species. |

| Residual Solvent | GC-Headspace | < 5000 ppm (Class 3) | DMF is difficult to remove; ensure rigorous drying. |

Troubleshooting Common Issues

-

Issue: Low yield during coupling.

-

Cause: Steric hindrance of the adamantane cage prevents the amine from attacking the activated ester.

-

Solution: Switch from HATU to PyBOP or use microwave-assisted synthesis (50°C, 20 min) to overcome the energy barrier.

-

-

Issue: Racemization.[1]

References

-

Vu, T. C., et al. (2005). "Discovery of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes."[3][4][5][6] Journal of Medicinal Chemistry. Link[1]

-

Augeri, D. J., et al. (2005).[3][4] "Discovery and Preclinical Profile of Saxagliptin." Journal of Medicinal Chemistry. Link

-

Hanson, R. L., et al. (2007).[7] "Preparation of an Amino Acid Intermediate for the Dipeptidyl Peptidase IV Inhibitor, Saxagliptin, Using a Modified Phenylalanine Dehydrogenase." Advanced Synthesis & Catalysis. Link[1]

-

Wang, A., et al. (2014).[7] "Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine." Chinese Pharmaceutical Journal. Link

-

Metzler, W. J., et al. (2008). "Crystal structure of the DPP-4–saxagliptin complex." Protein Science. (Demonstrates the S2 pocket binding). Link

Sources

- 1. (S)-N-Boc-3-hydroxyadamantylglycine | C17H27NO5 | CID 11267340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]

Application Note: High-Purity Crystallization of Boc-3-hydroxy-1-adamantyl-glycine

Introduction

(S)-N-Boc-3-hydroxy-1-adamantyl-glycine is a critical chiral intermediate in the synthesis of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3][] The stereochemical purity and overall quality of this intermediate are paramount, directly impacting the efficacy and safety profile of the final active pharmaceutical ingredient (API). While various synthetic routes to this compound have been established, achieving the requisite high purity often necessitates a robust and reproducible purification strategy.[2][5] Recrystallization remains a cornerstone technique for the purification of pharmaceutical intermediates, offering an effective means to remove process-related impurities and isolate the desired crystalline form.[6]

This application note provides a detailed, field-proven protocol for the recrystallization of Boc-3-hydroxy-1-adamantyl-glycine to obtain a highly pure, crystalline solid. The procedure is designed for researchers, scientists, and drug development professionals seeking a reliable method for the purification of this key intermediate.

Scientific Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures. The ideal solvent for recrystallization will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature. This temperature-dependent solubility differential allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the controlled precipitation of the pure compound as the solution cools, leaving impurities behind in the mother liquor.

For this compound, a non-polar adamantane cage is appended to a polar amino acid backbone, which is further functionalized with a lipophilic tert-butoxycarbonyl (Boc) protecting group. This amphiphilic nature dictates its solubility profile, being sparingly soluble in water but readily soluble in various organic solvents such as methanol, ethanol, and dimethylformamide.[7] A binary solvent system, employing a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble, often provides the optimal conditions for achieving high-purity crystals.

Recrystallization Protocol

This protocol details the recrystallization of this compound from a binary solvent system of ethyl acetate and heptane. Ethyl acetate serves as the "good" solvent, effectively dissolving the compound at elevated temperatures, while heptane acts as the "anti-solvent," inducing crystallization upon cooling.

Materials and Equipment

-

Crude this compound

-

Ethyl acetate (reagent grade or higher)

-

Heptane (reagent grade or higher)

-

Erlenmeyer flask

-

Heating mantle or hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Drying oven or vacuum desiccator

Experimental Workflow

Caption: Workflow diagram for the recrystallization of this compound.

Step-by-Step Procedure

-

Dissolution:

-

Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of ethyl acetate to the flask.

-

Gently heat the mixture to 60-70°C with continuous stirring. Add ethyl acetate portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.

-

-

Crystallization:

-

Once a clear solution is obtained, slowly add heptane dropwise while maintaining the temperature and stirring.

-

Continue adding heptane until the solution becomes persistently turbid, indicating the onset of precipitation.

-

Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of the crystalline product.

-

-

Isolation and Drying:

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel and an appropriate filter paper.

-

Wash the crystals with a small amount of a cold (0-5°C) mixture of ethyl acetate and heptane (e.g., 1:4 v/v) to remove any residual mother liquor and surface impurities.

-

Carefully transfer the crystalline solid to a watch glass or drying dish.

-

Dry the purified this compound under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.

-

Quantitative Data Summary

| Parameter | Recommended Value | Rationale |

| Solvent System | Ethyl Acetate / Heptane | Provides a good solubility gradient for effective crystallization. |

| Dissolution Temperature | 60-70°C | Ensures complete dissolution without thermal degradation of the Boc-protecting group. |

| Cooling Profile | Slow cooling to room temperature, followed by at least 1 hour at 0-5°C | Promotes the formation of larger, purer crystals and maximizes product yield. |

| Washing Solvent | Cold (0-5°C) 1:4 (v/v) Ethyl Acetate / Heptane | Effectively removes soluble impurities without significantly dissolving the desired product. |

| Drying Conditions | Vacuum, ≤ 40°C | Prevents melting and potential degradation of the purified compound. |

Conclusion